REACTION_CXSMILES
|
[NH+:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:7][P-:8]([F:13])([F:12])([F:11])([F:10])[F:9].[Na+]>>[F:7][P-:8]([F:13])([F:12])([F:11])([F:10])[F:9].[NH+:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH+]1=CC=CC=C1
|
Name
|
sodium hexafluorophosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
F[P-](F)(F)(F)(F)F.[NH+]1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |